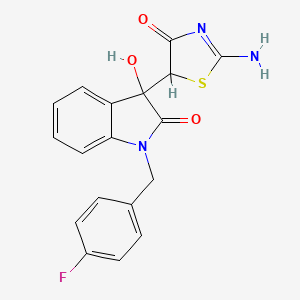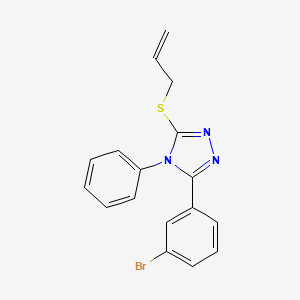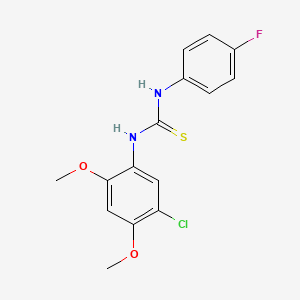![molecular formula C17H17BrO4 B4731578 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4731578.png)
3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
概要
説明
3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H17BrO4. It is a derivative of benzaldehyde, featuring bromine, methoxy, and ethoxy functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The resulting intermediate undergoes further reactions to introduce the ethoxy and methylphenoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine, methoxy, and ethoxy groups can influence its binding affinity and specificity for these targets, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy and methylphenoxy groups.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of the ethoxy group.
4-Bromo-2-methoxybenzaldehyde: Lacks the ethoxy and methylphenoxy groups.
Uniqueness
3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is unique due to the combination of bromine, methoxy, ethoxy, and methylphenoxy groups in its structure. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
IUPAC Name |
3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-12-3-5-14(6-4-12)21-7-8-22-17-15(18)9-13(11-19)10-16(17)20-2/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKIXAUWSLZKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]furan-2-carboxamide](/img/structure/B4731505.png)
![N-[2-(DIETHYLAMINO)ETHYL]-2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B4731510.png)
methanone](/img/structure/B4731520.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4731526.png)

![acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B4731539.png)
![2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4731542.png)
![2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(2-FURYLMETHYL)BENZAMIDE](/img/structure/B4731564.png)
![2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4731569.png)

![2-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZAMIDE](/img/structure/B4731587.png)
![3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B4731590.png)

![Benzyl {1-[(2,3-dimethylphenoxy)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4731605.png)
